Hafnium sulfate

HfO2 thin film deposition Ceramic processing High-temperature materials

Researchers often struggle with moisture-sensitive hafnium precursors like HfCl4 that release corrosive HCl during deposition. Hafnium sulfate is an air-stable, non-hygroscopic alternative that decomposes cleanly to HfO2 at >500°C without corrosive off-gases. • ≥99.9% purity with Zr <1% ensures consistent high-k dielectric performance • 100× greater aqueous complex stability vs. chloride/nitrate salts for superior extraction control • Ideal for ALD/CVD gate dielectrics, optical coatings, MOF synthesis & solid acid catalysis • Ambient storage & shipping; no air-free handling required

Molecular Formula H2HfO4S
Molecular Weight 276.57 g/mol
CAS No. 15823-43-5
Cat. No. B092958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium sulfate
CAS15823-43-5
Molecular FormulaH2HfO4S
Molecular Weight276.57 g/mol
Structural Identifiers
SMILESOS(=O)(=O)O.[Hf]
InChIInChI=1S/Hf.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
InChIKeyKOELDGKLEFTHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Sulfate: High-Purity Inorganic Salt


Hafnium sulfate, specifically Hafnium(IV) sulfate with the chemical formula Hf(SO4)2·nH2O, is an inorganic chemical compound that exists in both anhydrous and tetrahydrate forms [1]. It appears as a white, crystalline solid [2]. A key characteristic of this compound is its solubility in water and acids, making it a versatile precursor for a range of applications including the production of hafnium oxide (HfO2) thin films and hafnium-based ceramics, as well as a catalyst in organic synthesis .

Why Hafnium Sulfate Cannot Be Replaced by Other Hafnium Salts


The selection of a hafnium precursor is critical, as the anion significantly influences the compound's physicochemical properties and performance. Hafnium sulfate exhibits fundamentally different thermal decomposition pathways, aqueous complex stability, and solubility profiles compared to common alternatives like hafnium chloride (HfCl4), hafnium nitrate (Hf(NO3)4), or hafnium oxychloride (HfOCl2·nH2O). For instance, HfCl4 is highly moisture-sensitive and hydrolyzes rapidly, whereas hafnium sulfate is stable and can be handled in air [1]. In aqueous systems, the sulfate complex (Hf(SO4)2) has a stability constant over 100 times greater than the chloride or nitrate complexes, profoundly impacting its behavior in separation and extraction processes [2]. Furthermore, the thermal decomposition of hafnium sulfate to HfO2 occurs at a well-defined, high temperature without producing corrosive off-gases like HCl, which is a major advantage over halide precursors for thin-film deposition [3]. These inherent differences mean that substituting one hafnium salt for another without process re-validation can lead to unexpected outcomes, including failed syntheses, contaminated products, or altered material properties.

Hafnium Sulfate Differentiation Evidence


Non-Corrosive Thermal Decomposition to HfO2

Hafnium sulfate decomposes to hafnium oxide (HfO2) at temperatures exceeding 500°C . In contrast, hafnium chloride (HfCl4) hydrolyzes and decomposes, releasing corrosive hydrogen chloride (HCl) gas, which can damage deposition equipment and contaminate films [1]. The thermogravimetric analysis (TGA) of hafnium sulfate shows a single, well-defined decomposition step in vacuum, yielding only HfO2, sulfur oxides, and oxygen, which is a cleaner process compared to halide precursors [2].

HfO2 thin film deposition Ceramic processing High-temperature materials

Superior Aqueous Complex Stability

The stability constant (β1) for the hafnium(IV) sulfate complex is 110, which is substantially higher than the corresponding constants for the chloride (β1 = 0.7) and nitrate (β1 = 0.8) complexes [1]. This indicates that hafnium forms a much stronger complex with sulfate ions in aqueous solution.

Solvent extraction Ion exchange Zr-Hf separation

High Purity with Low Zirconium Content

Hafnium sulfate is commercially available with a purity of 99.9% (metals basis excluding Zr), with a zirconium (Zr) content guaranteed to be less than 1% . This is a critical specification, as hafnium and zirconium are notoriously difficult to separate due to their nearly identical chemical properties [1]. This level of purity is not standard for all hafnium salts; for instance, commercial hafnium chloride is often offered at a lower purity grade (e.g., 98%) due to its higher reactivity and tendency to hydrolyze [2].

High-purity precursors Electronic materials Analytical chemistry

Ambient Stability and Water Solubility

Hafnium sulfate is soluble in water and can be handled in ambient air, making it suitable for aqueous-based processing techniques [1]. In contrast, hafnium chloride (HfCl4) and hafnium iodide (HfI4) are highly moisture-sensitive; HfCl4 undergoes rapid hydrolysis upon contact with atmospheric moisture, releasing HCl gas and forming hafnium oxychloride species [2]. This difference in air stability has significant implications for material handling and storage.

Aqueous synthesis Precursor handling Green chemistry

Key Applications of Hafnium Sulfate


ALD of HfO2 High-k Dielectric Films

In ALD and CVD processes for depositing HfO2 gate dielectrics in advanced semiconductor devices, hafnium sulfate offers a distinct advantage. Its thermal decomposition at >500°C yields HfO2 and non-corrosive sulfur oxides, unlike chloride precursors that release HCl, which can etch the substrate and degrade film quality [1][2]. The commercial availability of 99.9% pure hafnium sulfate with low Zr content (<1%) further ensures the electrical performance of the resulting high-k dielectric film is not compromised by metallic impurities .

Nuclear-Grade Zirconium Solvent Extraction

The separation of hafnium from zirconium is a mandatory step in producing zirconium for nuclear fuel cladding due to hafnium's high neutron absorption cross-section. The hafnium(IV) sulfate complex exhibits a significantly higher stability constant (β1 = 110) than its chloride or nitrate counterparts (β1 = 0.7 and 0.8, respectively) [3]. This difference in aqueous chemistry is exploited in industrial solvent extraction processes, where a sulfate-based system provides a more effective separation factor, enabling the production of reactor-grade zirconium with a hafnium content of less than 100 ppm [4].

Hafnium-Based MOFs and Heterogeneous Catalysts

Hafnium sulfate is an ideal precursor for synthesizing hafnium-based MOFs and solid acid catalysts. Its water solubility and air stability facilitate synthesis in aqueous or mixed-solvent systems without requiring air-free techniques [1][5]. The sulfate anion itself can be incorporated into the framework as a bridging ligand, creating superacidic sites that enhance catalytic activity for reactions like Friedel-Crafts alkylations and esterifications [6].

High-Purity HfO2 Powders for Optical Coatings

For optical applications such as anti-reflective and high-reflection coatings, hafnium oxide powder must be of high purity and have a consistent particle size. Hafnium sulfate serves as an excellent starting material for producing HfO2 via thermal decomposition. The process is clean, leaving behind only HfO2 and gaseous sulfur oxides [2]. Using a precursor with a certified low Zr content (<1%) is critical in optics to prevent unwanted absorption bands that zirconium impurities can introduce in the UV spectrum .

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